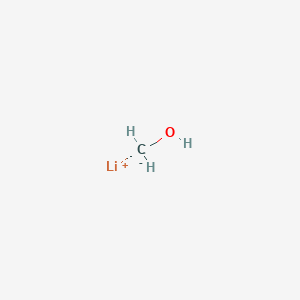
2-Methylidene-4-oxo-4-propoxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-4-oxo-4-propoxybutanoate is an organic compound with the molecular formula C8H11O4. It belongs to the class of gamma-keto acids and derivatives. This compound is characterized by the presence of a methylene group adjacent to a keto group, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylidene-4-oxo-4-propoxybutanoate typically involves the reaction of propyl acetoacetate with formaldehyde under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes aldol condensation to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the aldol condensation process.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylidene-4-oxo-4-propoxybutanoate undergoes various chemical reactions, including:
Oxidation: The methylene group can be oxidized to form a carboxylic acid.
Reduction: The keto group can be reduced to form a hydroxyl group.
Substitution: The propoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride (NaH), to facilitate the removal of the propoxy group.
Major Products Formed
Oxidation: 2-Methylidene-4-oxo-4-propoxybutanoic acid.
Reduction: 2-Methylidene-4-hydroxy-4-propoxybutanoate.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
2-Methylidene-4-oxo-4-propoxybutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Methylidene-4-oxo-4-propoxybutanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in metabolic pathways, such as dehydrogenases and oxidases.
Pathways Involved: The compound may modulate oxidative stress pathways and influence cellular redox states.
Comparación Con Compuestos Similares
Similar Compounds
2-Methylene-4-oxopentanedioic acid: Similar structure but with a carboxylic acid group instead of a propoxy group.
2-Methyl-4-oxo-4-propoxybutanoate: Similar structure but with a methyl group instead of a methylene group.
Uniqueness
2-Methylidene-4-oxo-4-propoxybutanoate is unique due to the presence of the methylene group adjacent to the keto group, which imparts distinct reactivity and chemical properties compared to its analogs.
Propiedades
Número CAS |
57718-10-2 |
|---|---|
Fórmula molecular |
C8H11O4- |
Peso molecular |
171.17 g/mol |
Nombre IUPAC |
2-methylidene-4-oxo-4-propoxybutanoate |
InChI |
InChI=1S/C8H12O4/c1-3-4-12-7(9)5-6(2)8(10)11/h2-5H2,1H3,(H,10,11)/p-1 |
Clave InChI |
OTJFVOXCJRUNNV-UHFFFAOYSA-M |
SMILES canónico |
CCCOC(=O)CC(=C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



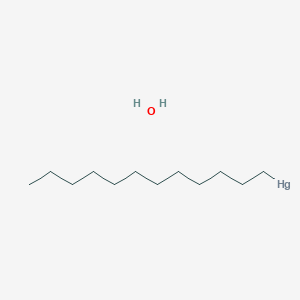


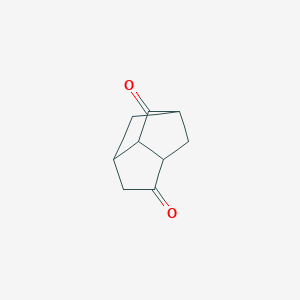
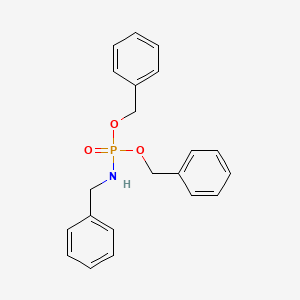
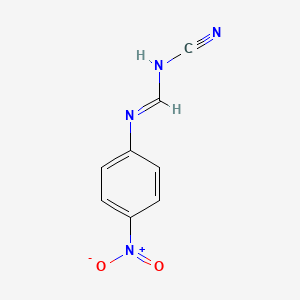
![[(2R,3R)-3-methyloxiran-2-yl]methanol](/img/structure/B14611584.png)
![5-[(9,9-Dichloro-3,7-dimethylnona-2,6,8-trien-1-YL)oxy]-2H-1,3-benzodioxole](/img/structure/B14611590.png)
